GSK-626616

Übersicht

Beschreibung

GSK626616 ist ein potenter und selektiver Inhibitor der dualspezifischen Tyrosinkinase 3 (DYRK3). Diese Verbindung hat sich als vielversprechend für die Behandlung von Anämie erwiesen, indem sie die Erythropoese, den Prozess der Bildung von roten Blutkörperchen, verstärkt .

Herstellungsmethoden

Die Synthese von GSK626616 beinhaltet ein Hochdurchsatz-Screening und Lead-Optimierungsbemühungen. Die Verbindung ist ein Thiazolidinon-Derivat, und seine Herstellung umfasst die folgenden Schritte:

Bildung des Thiazolidinon-Kerns: Dies beinhaltet die Reaktion eines Chinoxalin-Derivats mit einem Dichloranilin-Derivat unter spezifischen Bedingungen.

Optimierung der Leitverbindung: Dieser Schritt beinhaltet Modifikationen, um die Potenz, Selektivität und Bioverfügbarkeit der Verbindung zu verbessern

Wissenschaftliche Forschungsanwendungen

GSK626616 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Werkzeug verwendet, um die Hemmung von dualspezifischen Tyrosinkinase-regulierten Kinasen zu untersuchen.

Biologie: Sie wird verwendet, um die Rolle von DYRK3 in zellulären Prozessen, insbesondere in der Erythropoese, zu untersuchen.

Medizin: GSK626616 wird als potenzieller therapeutischer Wirkstoff für die Behandlung von Anämie und anderen Erkrankungen im Zusammenhang mit der Produktion von roten Blutkörperchen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt

Wirkmechanismus

GSK626616 übt seine Wirkung aus, indem es die Aktivität der dualspezifischen Tyrosinkinase 3 (DYRK3) hemmt. Diese Hemmung führt zu einer Zunahme der Anzahl von Erythroid-Vorläuferzellen, die die Vorläuferzellen sind, aus denen sich rote Blutkörperchen entwickeln. Die Verbindung verstärkt die Wirkung von Erythropoetin, einem Hormon, das die Produktion von roten Blutkörperchen stimuliert und so die Erythropoese fördert .

Wirkmechanismus

Target of Action

GSK-626616, also known as (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . The primary targets of this compound are DYRK3, DYRK1A, and DYRK2 . These kinases are involved in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of DYRK3, DYRK1A, and DYRK2 . It does this with an IC50 of 0.7 nM, indicating a high degree of potency . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes that they regulate .

Biochemical Pathways

The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound affects the biochemical pathways that these kinases are involved in. For instance, DYRK3 has been implicated as a negative regulator of erythropoiesis . Therefore, inhibition of DYRK3 by this compound can potentially enhance erythropoiesis .

Pharmacokinetics

This compound is orally bioavailable, making it suitable for oral administration . The compound has high oral bioavailability in all pre-clinical species studied . This suggests that after oral administration, a significant proportion of this compound is absorbed from the gastrointestinal tract and reaches systemic circulation, where it can exert its effects.

Result of Action

The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound leads to several molecular and cellular effects. For instance, this compound enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by Epo from human marrow . This suggests that this compound is specific for the erythroid lineage .

Biochemische Analyse

Biochemical Properties

GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .

Cellular Effects

This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .

Metabolic Pathways

It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .

Transport and Distribution

It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .

Subcellular Localization

At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .

Vorbereitungsmethoden

The synthesis of GSK626616 involves high-throughput screening and lead optimization efforts. The compound is a thiazolidinone derivative, and its preparation includes the following steps:

Formation of the thiazolidinone core: This involves the reaction of a quinoxaline derivative with a dichloroaniline derivative under specific conditions.

Optimization of the lead compound: This step involves modifications to enhance the potency, selectivity, and bioavailability of the compound

Analyse Chemischer Reaktionen

GSK626616 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in der Verbindung zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel modifizierte Versionen der ursprünglichen Verbindung mit veränderten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

GSK626616 ist einzigartig in seiner hohen Selektivität und Potenz als DYRK3-Inhibitor. Zu ähnlichen Verbindungen gehören:

DYRK1A-Inhibitoren: Diese Verbindungen hemmen ein anderes Mitglied der Familie der dualspezifischen Tyrosinkinase-regulierten Kinasen und haben unterschiedliche biologische Wirkungen.

DYRK2-Inhibitoren: Diese Verbindungen hemmen ebenfalls ein anderes Mitglied der DYRK-Familie und werden in verschiedenen therapeutischen Kontexten eingesetzt

GSK626616 zeichnet sich durch seine spezifische Zielsetzung von DYRK3 und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Anämie aus .

Eigenschaften

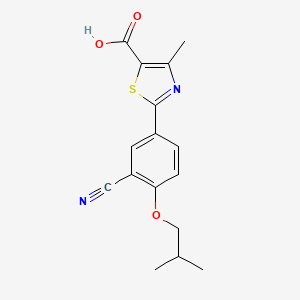

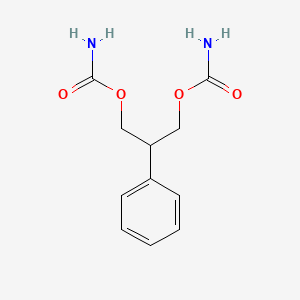

IUPAC Name |

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNRXFBYZVRIB-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025821-33-3 | |

| Record name | GSK-626616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-626616 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

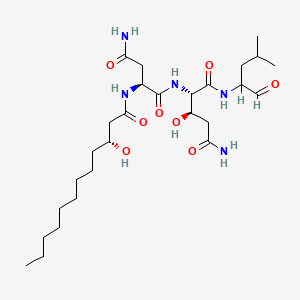

![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)